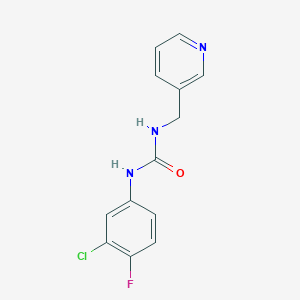![molecular formula C14H17ClFNO B5429167 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5429167.png)
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine, also known as CFMP, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CFMP belongs to the class of piperidine compounds and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Wirkmechanismus
The exact mechanism of action of 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine is not fully understood, but it is believed to act through the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. This compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that mediate inflammation. This compound has been found to reduce the levels of nitric oxide, a mediator of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. This compound has been found to have low toxicity and can be administered orally or intraperitoneally. This compound has been shown to have good bioavailability and can cross the blood-brain barrier. However, this compound has some limitations for lab experiments. It has a short half-life and requires frequent dosing. This compound has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For research include investigating the efficacy of 1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine in animal models of various diseases, such as cancer, neuropathic pain, and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Future research should also focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine is synthesized through a multi-step process that involves the reaction of 4-chloro-2-fluoroacetophenone with 3-methylpiperidine in the presence of a base. The resulting product is then acetylated with acetic anhydride to obtain this compound. This method has been optimized to achieve high yields of this compound with purity greater than 98%.
Wissenschaftliche Forschungsanwendungen
1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been found to have potent analgesic effects and can alleviate pain in animal models of neuropathic pain. This compound has been studied for its anti-cancer properties and has been found to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c1-10-3-2-6-17(9-10)14(18)7-11-4-5-12(15)8-13(11)16/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXCIUHDFUONJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5429088.png)
![8-fluoro-2-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5429105.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5429120.png)

![benzyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5429132.png)
![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B5429146.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)

![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B5429179.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)